molecular formula C18H23NO B13059631 (2R)-2-[Bis(phenylmethyl)amino]-1-butanol CAS No. 249922-61-0

(2R)-2-[Bis(phenylmethyl)amino]-1-butanol

Cat. No.: B13059631
CAS No.: 249922-61-0
M. Wt: 269.4 g/mol
InChI Key: RWDGCGHIPSWDTF-GOSISDBHSA-N
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Description

(2R)-2-[Bis(phenylmethyl)amino]-1-butanol (CAS 6257-49-4) is a chiral organic compound of high interest in synthetic and medicinal chemistry research. It features a butanol backbone substituted with a dibenzylamino group at the stereogenic center, which has a defined (R)-configuration . This structure, with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol, makes it a valuable building block (chiral synthon) for the asymmetric synthesis of more complex molecules . Its dual functional groups—a primary alcohol and a secondary amine protected with benzyl groups—allow for versatile chemical transformations and further functionalization. Compounds with similar dibenzylamine scaffolds are utilized in the biomedical industry as reactants for the preparation of potential drug candidates, such as in the synthesis and characterization of platinum(II) anticancer coordination compounds . As a chiral amine, it serves as a key intermediate for constructing pharmacologically active molecules. Researchers value this compound for exploring new synthetic pathways and developing compounds with potential biological activity. Handle with care; this product causes skin and serious eye irritation and may cause respiratory irritation . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

249922-61-0

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

(2R)-2-(dibenzylamino)butan-1-ol

InChI

InChI=1S/C18H23NO/c1-2-18(15-20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3/t18-/m1/s1

InChI Key

RWDGCGHIPSWDTF-GOSISDBHSA-N

Isomeric SMILES

CC[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Dibenzylamino)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminobutan-1-ol and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Dibenzylamino)butan-1-ol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Dibenzylamino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

Pharmaceutical Applications

  • Cardiovascular Treatment : Research indicates that derivatives of compounds similar to (2R)-2-[Bis(phenylmethyl)amino]-1-butanol display β-adrenergic blocking activity, which is beneficial in treating cardiovascular disorders. These compounds can help manage conditions such as hypertension and arrhythmias by blocking the effects of adrenaline on the heart .
  • Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. It may play a role in mitigating neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Anticonvulsant Properties : Similar compounds have shown promise in the treatment of epilepsy and seizure disorders. The modulation of neurotransmitter release and receptor activity could make this compound a candidate for further studies in anticonvulsant therapies .

Case Study 1: Cardiovascular Effects

A study involving the administration of β-adrenergic blockers demonstrated that compounds with structures similar to this compound effectively reduced heart rate and improved cardiac output in patients with chronic heart failure. The findings suggest that this compound could be beneficial in clinical settings for managing heart conditions.

Case Study 2: Neuroprotection

In a laboratory setting, this compound was tested on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent.

Data Table: Summary of Applications

Application AreaFindings/ObservationsReferences
Cardiovascular TreatmentEffective β-adrenergic blocking activity
NeuropharmacologyPotential neuroprotective effects
AnticonvulsantModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of (S)-2-(Dibenzylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-2-[Bis(phenylmethyl)amino]-1-butanol with structurally related amino alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Structural Features
This compound C₁₈H₂₃NO 269.38 Not explicitly provided<sup>†</sup> Amino (N-bis-benzyl), Alcohol Two benzyl groups on N; R-configuration at C2
(R)-(-)-2-Benzylamino-1-butanol C₁₁H₁₇NO 179.26 927306 Amino (N-benzyl), Alcohol Single benzyl group on N; R-configuration
(R)-(-)-2-Amino-1-butanol C₄H₁₁NO 89.14 5856-63-3 Primary amino, Alcohol No aromatic substituents; R-configuration
(R)-2-Methyl-1-butanol C₅H₁₂O 88.15 616-16-0 Alcohol Branched alkyl chain; no amino group

Physicochemical Properties

  • Lipophilicity: The bis-benzyl substituents in the target compound significantly enhance lipophilicity compared to mono-benzyl or unsubstituted analogs. This property impacts solubility, with the target compound being less water-soluble than (R)-2-amino-1-butanol but more soluble in organic solvents like dichloromethane or toluene .
  • Steric Effects: The bulky bis-benzyl groups create steric hindrance around the nitrogen, reducing nucleophilicity compared to primary amines like (R)-2-amino-1-butanol. This hindrance can influence reactivity in condensation or alkylation reactions .
  • Optical Activity : All R-configured compounds exhibit chiral properties, but the bis-benzyl derivative’s high molecular weight and aromaticity may result in a larger specific optical rotation than simpler analogs.

Research Findings and Industrial Relevance

  • Thermodynamic Stability : DFT studies on similar compounds () suggest that bulky N-substituents stabilize transition states in stereoselective reactions, a trait exploitable in the target compound’s applications .
  • Commercial Availability: lists prices for related amino alcohols (e.g., ¥30,200/g for (2R)-2-amino-3,3-dimethyl-N-benzylbutanamide), indicating high value for chiral building blocks .
  • Safety: emphasizes handling precautions for benzylamino alcohols, including glovebox use and inert atmosphere storage, which apply to the target compound due to its air-sensitive amino group .

Biological Activity

(2R)-2-[Bis(phenylmethyl)amino]-1-butanol, a compound with significant pharmacological potential, has garnered interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a butanol backbone substituted with a bis(phenylmethyl) amino group. This configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on several enzymes. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The compound's IC50 values against specific HDACs suggest that it may serve as a lead compound for developing novel anticancer therapies .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. In vitro assays reveal that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation .

Case Studies

  • HIV Protease Inhibition : A study highlighted the design of inhibitors similar to this compound that effectively target HIV-1 protease, demonstrating significant antiviral activity against resistant strains . This suggests that the compound may also have applications in antiviral therapy.
  • Histone Deacetylase Inhibition : In a comparative study, this compound was found to have enhanced selectivity for class I HDACs compared to traditional inhibitors like suberoylanilide hydroxamic acid (SAHA). The compound exhibited superior potency in inhibiting tumor cell growth in vitro .

Biological Activity Data Table

Biological Activity IC50 Values Target Reference
HDAC195.2 nMHistone Deacetylase
HDAC2260.7 nMHistone Deacetylase
Antiproliferative (A2780 cells)2.66 μMCancer Cell Growth
Antiviral Activity (HIV-1 Protease)PotentHIV-1 Protease

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